molecular formula C4H6BrF2NO2 B8264062 2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide

Cat. No.: B8264062
M. Wt: 218.00 g/mol
InChI Key: VGHGMQSGTZHAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C5H8BrF2NO2 This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroacetamide and bromine.

    Bromination: The 2,2-difluoroacetamide undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

    Methoxylation: The brominated intermediate is then treated with methanol and a base such as sodium methoxide to introduce the methoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,2-difluoro-N-methoxy-N-methylacetamide with an azide group replacing the bromine.

Scientific Research Applications

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The presence of bromine and fluorine atoms can significantly influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2,2-difluoroacetamide: Lacks the methoxy and methyl groups, making it less versatile in certain synthetic applications.

    2-Chloro-2,2-difluoro-N-methoxy-N-methylacetamide: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

    2-Bromo-2,2-difluoro-N-methylacetamide: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide is unique due to the combination of bromine, fluorine, methoxy, and methyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF2NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHGMQSGTZHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.